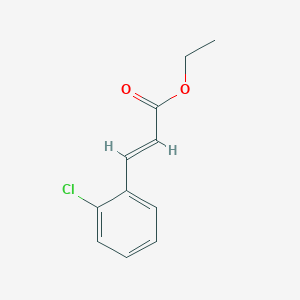

Ethyl 3-(2-chlorophenyl)acrylate

Description

BenchChem offers high-quality Ethyl 3-(2-chlorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-chlorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTRCHMHGZQVGO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Chemistry and Hazards of a Niche Acrylate

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-(2-chlorophenyl)acrylate

Ethyl 3-(2-chlorophenyl)acrylate is a substituted acrylate ester that, like many in its class, serves as a versatile building block in organic synthesis. Its utility in the development of novel pharmaceutical scaffolds and specialized polymers makes it a compound of interest for researchers in both academic and industrial settings. However, the inherent reactivity of the acrylate functional group, combined with the toxicological profile of the chlorinated phenyl ring, necessitates a thorough and nuanced understanding of its associated hazards.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why Ethyl 3-(2-chlorophenyl)acrylate presents specific risks and how to implement robust, self-validating safety protocols to mitigate them. The following sections are designed to equip researchers, scientists, and drug development professionals with the expertise to handle this compound with the highest degree of safety and scientific integrity.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. For Ethyl 3-(2-chlorophenyl)acrylate, the classification points to a profile of a significant irritant and a potential sensitizer, demanding careful handling to avoid direct contact.

The primary hazards, as identified in supplier safety data, are summarized below.[1] It is crucial to recognize that the acrylate moiety is a well-known Michael acceptor, a chemical feature that underlies its potential to react with biological nucleophiles like amino acids in skin proteins, leading to irritation and sensitization.

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Table 1: GHS Classification for Ethyl 3-(2-chlorophenyl)acrylate.[1]

Section 2: A Deeper Look into the Toxicological Profile

Understanding the "what" of the hazard statements is only the first step. The "why" provides the critical context for appreciating the risks.

-

Skin and Eye Irritation (H315, H319): The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylate group makes it reactive toward biological nucleophiles, such as the cysteine and lysine residues in skin proteins. This covalent modification can trigger an inflammatory cascade, resulting in redness, itching, and pain.[2] In the eyes, this can lead to significant damage to the cornea and conjunctiva.

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols can cause irritation to the mucous membranes of the respiratory tract.[2] This is a common property of volatile acrylates and is a direct result of the compound interacting with the sensitive tissues lining the nose, throat, and lungs. Symptoms can include coughing, sore throat, and shortness of breath.

-

Potential for Skin Sensitization: While not always listed for this specific isomer, the broader class of acrylates is notorious for causing allergic contact dermatitis (ACD).[3][4][5] The initial exposure may only cause mild irritation, but repeated contact can lead to a T-cell mediated immune response. Subsequent, even minimal, exposure can then trigger a severe allergic reaction. Therefore, it is prudent to treat this compound as a potential skin sensitizer.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and culminating in appropriate PPE. The goal is to eliminate or minimize the possibility of exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of Ethyl 3-(2-chlorophenyl)acrylate, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to potentially irritating vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment: The Last Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the chemical's properties.

| PPE Item | Specification and Rationale |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is strongly recommended. Nitrile provides good resistance to acrylates. Gloves must be inspected before use and changed immediately if contamination is suspected.[6] |

| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes (e.g., during transfers of larger quantities). |

| Skin/Body Protection | Chemical-resistant lab coat. Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron or coveralls may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[6] |

| Respiratory Protection | Under normal conditions within a functioning fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is appropriate.[6] |

Table 2: Recommended Personal Protective Equipment.

Section 4: First-Aid and Emergency Response Protocol

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers, spill kits).

Step-by-Step First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Emergency Response Workflow

The following diagram outlines the logical flow for responding to an accidental exposure.

Caption: Workflow for first response to chemical exposure.

Section 5: Safe Storage and Waste Disposal

Proper storage and disposal are essential components of the chemical lifecycle and are critical for laboratory safety and environmental protection.

Storage Conditions

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can induce hazardous polymerization.

-

Stabilization: Acrylates are often stabilized with small amounts of inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent polymerization. Store under the conditions recommended by the manufacturer to maintain inhibitor effectiveness.

Waste Disposal Protocol

-

Classification: All waste containing Ethyl 3-(2-chlorophenyl)acrylate must be treated as hazardous chemical waste.

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of it down the drain.[2]

References

-

PubChem, Ethyl 3-(2-chlorophenyl)acrylate, National Center for Biotechnology Information. [Link]

-

BASF, Safety data sheet: ETHYL ACRYLATE, BASF. [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. [Link]

Sources

- 1. 24393-51-9|(E)-Ethyl 3-(2-chlorophenyl)acrylate|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. download.basf.com [download.basf.com]

- 6. targetmol.com [targetmol.com]

- 7. leap.epa.ie [leap.epa.ie]

An In-depth Technical Guide to the Solubility of Ethyl 2-Chlorocinnamate in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-chlorocinnamate, a derivative of cinnamic acid, is a molecule of interest in organic synthesis and medicinal chemistry. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of ethyl 2-chlorocinnamate, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For ethyl 2-chlorocinnamate, its molecular structure dictates its interaction with various organic solvents.

Physicochemical Properties of Ethyl Chlorocinnamate Isomers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO₂ | [3][4][5][6][7] |

| Molecular Weight | 210.66 g/mol | [3][4][5][6] |

| Melting Point | 49-51 °C | [6] |

| LogP | 3.23 | [6] |

The positive LogP value indicates that ethyl 4-chlorocinnamate is a lipophilic, or fat-loving, compound, suggesting a preference for non-polar environments.[6] The presence of the ester group provides some polar character, allowing for dipole-dipole interactions. The chlorine atom adds to the molecular weight and volume, and its electronegativity can influence the electron distribution in the benzene ring.

Predicting Solubility in Common Organic Solvents

Based on its predicted lipophilicity, ethyl 2-chlorocinnamate is expected to exhibit good solubility in non-polar and moderately polar organic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar hydrocarbon chain of hexane and the aromatic ring of toluene will interact favorably with the phenyl and ethyl groups of ethyl 2-chlorocinnamate through van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ester group of ethyl 2-chlorocinnamate. Ethyl acetate, in particular, shares a similar ester functional group, which may lead to high solubility.[8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the ester group can act as a hydrogen bond acceptor, the overall molecule lacks strong hydrogen bond donating capabilities. Therefore, its solubility in alcohols will be influenced by the balance between the favorable interactions with the ester group and the disruption of the solvent's hydrogen-bonding network.

The general trend is that the solubility of organic compounds often increases with rising temperature, a principle that is fundamental to purification techniques like recrystallization.[9]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11][12] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of ethyl 2-chlorocinnamate.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

Materials:

-

Ethyl 2-chlorocinnamate (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Standards: Prepare a stock solution of ethyl 2-chlorocinnamate of a known concentration in a suitable solvent (in which it is freely soluble) for creating a calibration curve.

-

Sample Preparation: Add an excess amount of solid ethyl 2-chlorocinnamate to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of ethyl 2-chlorocinnamate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve.

Data Presentation

The solubility data should be presented in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Ethyl Acetate | 25 | ||

| Ethanol | 25 | ||

| Repeat for other temperatures as needed |

Molecular Interactions and Solubility

The underlying molecular interactions determine the extent of solubility. The following diagram illustrates the potential interactions between ethyl 2-chlorocinnamate and different types of organic solvents.

Caption: Potential molecular interactions governing solubility.

Conclusion

The solubility of ethyl 2-chlorocinnamate in organic solvents is a critical parameter for its application in research and drug development. While specific quantitative data is not widely published, a thorough understanding of its physicochemical properties allows for rational solvent selection. The shake-flask method provides a reliable and standardized approach for the experimental determination of its equilibrium solubility. This guide serves as a foundational resource for scientists and researchers, enabling them to design and execute robust solubility studies, which are essential for process optimization and the successful development of new chemical entities.

References

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Fujita, T., et al. (2017). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Biological and Pharmaceutical Bulletin, 40(6), 837-844. Retrieved from [Link]

-

Kansy, M., et al. (2008). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 60(6), 691-706. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester. PubChem. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer. (n.d.). Retrieved from [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. (n.d.). Retrieved from [Link]

-

Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. (2025). Retrieved from [Link]

-

Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC Advances, 14(4), 2541-2550. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved from [Link]

-

Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. (2024). Molecules, 29(14), 3236. Retrieved from [Link]

-

Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. (2024). ResearchGate. Retrieved from [Link]

-

Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. ovid.com [ovid.com]

- 3. 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | C11H11ClO2 | CID 201471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 6048-06-2 [chemnet.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. ETHYL 4-CHLOROCINNAMATE - Safety Data Sheet [chemicalbook.com]

- 8. Ethyl cinnamate | 103-36-6 [chemicalbook.com]

- 9. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 10. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-(2-chlorophenyl)acrylate PubChem CID 5388519 data

The following technical guide details the chemical identity, synthesis, and application of Ethyl 3-(2-chlorophenyl)acrylate (PubChem CID 5388519).

PubChem CID: 5388519 | CAS: 24393-51-9 (E-isomer)

Executive Summary

Ethyl 3-(2-chlorophenyl)acrylate, commonly known as ethyl 2-chlorocinnamate , is a critical

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | Ethyl (2E)-3-(2-chlorophenyl)prop-2-enoate |

| Common Name | Ethyl 2-chlorocinnamate |

| Molecular Formula | C |

| Molecular Weight | 210.66 g/mol |

| Appearance | Viscous pale yellow oil / Low-melting solid |

| Solubility | Soluble in DCM, EtOAc, Toluene, Ethanol; Insoluble in Water |

| LogP | ~3.2 (Lipophilic) |

| Boiling Point | >260°C (Predicted); Distillable under high vacuum |

| Key Spectroscopic Signature |

Synthetic Pathways & Reaction Mechanisms

The synthesis of Ethyl 3-(2-chlorophenyl)acrylate is primarily achieved through palladium-catalyzed coupling or organophosphorus olefination strategies. The choice of pathway depends on the availability of starting materials (aryl halide vs. aldehyde) and the requirement for stereochemical purity (E-selectivity).

A. The Wittig Olefination (Preferred for Stereocontrol)

The reaction between 2-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane is the "gold standard" for laboratory-scale synthesis. It proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.[1] Stabilized ylides predominantly yield the thermodynamically stable (

B. The Mizoroki-Heck Coupling (Preferred for Scale-Up)

A transition-metal-catalyzed cross-coupling between 1-chloro-2-iodobenzene and ethyl acrylate. This route is atom-economical but requires careful catalyst selection to prevent

C. Knoevenagel Condensation

A base-catalyzed condensation of 2-chlorobenzaldehyde with ethyl acetate or diethyl malonate (followed by decarboxylation). While cost-effective, this route often requires harsher conditions or specific catalysts (e.g., piperidine/acetic acid) to drive conversion.

Mechanism Visualization

The following diagram illustrates the mechanistic flow for the two primary synthetic routes.

Caption: Comparative mechanistic pathways for the synthesis of Ethyl 3-(2-chlorophenyl)acrylate via Wittig and Heck protocols.

Detailed Experimental Protocol

Method: Wittig Olefination (High Stereoselectivity) Objective: Synthesis of (E)-Ethyl 3-(2-chlorophenyl)acrylate.

Materials

-

Substrate: 2-Chlorobenzaldehyde (10.0 mmol, 1.41 g)

-

Reagent: (Carbethoxymethylene)triphenylphosphorane (12.0 mmol, 4.18 g)

-

Solvent: Anhydrous Toluene (50 mL)

-

Purification: Hexanes/Ethyl Acetate (9:1)

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzaldehyde (1.41 g) in 50 mL of anhydrous toluene.

-

Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (4.18 g) in a single portion. The stabilized ylide allows this to be done safely at room temperature.

-

Reflux: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Monitor the reaction by TLC (Silica gel, 10% EtOAc in Hexanes). The limiting reagent (aldehyde) is typically consumed within 2–4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo using a rotary evaporator to obtain a crude residue containing the product and solid triphenylphosphine oxide (TPPO).

-

Purification: Triturate the residue with cold hexanes to precipitate the bulk of the TPPO by-product. Filter the solids.[1][2] Purify the filtrate via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

-

Characterization: Isolate the product as a pale yellow oil .

-

Yield: Expect 85–95%.

-

Validation (NMR): Verify the trans-geometry by checking the coupling constant of the vinylic protons. The doublet at

8.11 ppm (H-3) and

-

Applications in Drug Discovery

Ethyl 3-(2-chlorophenyl)acrylate functions as a versatile "warhead" and scaffold builder.

A. Pharmacophore Precursor[7]

-

Antifungal Agents: The 2-chlorocinnamate moiety is a key structural element in the design of lanosterol 14

-demethylase inhibitors. The ester is often hydrolyzed to the free acid or reduced to the alcohol to improve bioavailability. -

Antitussives: Derivatives of chlorocinnamic acid have been explored for non-narcotic cough suppression, mimicking the structure of centrally acting agents.

B. Heterocyclic Synthesis

The compound serves as a Michael acceptor for building fused ring systems:

-

Quinolines: Reduction of the nitro group in ortho-nitrocinnamates (analogous chemistry) followed by cyclization.

-

Indoles: Via Cadogan-Sundberg cyclization protocols utilizing the acrylate side chain.

Downstream Transformation Workflow

Caption: Divergent synthetic utility of Ethyl 3-(2-chlorophenyl)acrylate in generating pharmaceutical scaffolds.

Safety & Handling (SDS Summary)

-

Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: All procedures involving this acrylate should be conducted in a fume hood to avoid inhalation of vapors. Neoprene or nitrile gloves are required.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but may slowly polymerize if exposed to radical initiators or excessive heat without stabilizers.

References

-

PubChem. Ethyl 3-(2-chlorophenyl)acrylate (CID 5388519).[3] National Library of Medicine. Available at: [Link]

-

Zhou, K., et al. (2017).[4] Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PLOS ONE. Available at: [Link]

-

Reddy, M. B. M., et al. (2011). One-Pot Synthesis of

-Unsaturated Esters Promoted by Sodium Hydride. Asian Journal of Chemistry. Available at: [Link] -

Molaid. Chemical Property Data for Ethyl 2-chlorocinnamate. Available at: [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. rsc.org [rsc.org]

- 3. Ethyl 3-(2-chlorophenyl)acrylate | C11H11ClO2 | CID 5388519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection | PLOS One [journals.plos.org]

Melting point and boiling point of ethyl 2-chlorocinnamate

Topic: Melting point and boiling point of ethyl 2-chlorocinnamate Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Isomeric Distinctions, and Synthetic Applications

Executive Summary

Ethyl 2-chlorocinnamate is a critical intermediate in the synthesis of heterocyclic compounds and pharmaceutical agents, particularly in the development of kinase inhibitors and antitussive agents. Precise knowledge of its phase transition data—melting point (MP) and boiling point (BP)—is essential for process optimization, particularly during purification via fractional distillation or crystallization.

Critical Note on Nomenclature:

In technical literature, "Ethyl 2-chlorocinnamate" most frequently refers to Ethyl 3-(2-chlorophenyl)acrylate (chlorine on the ortho position of the phenyl ring). However, it can occasionally refer to Ethyl 2-chloro-3-phenylacrylate (chlorine on the

Physicochemical Profile

Isomer Specifications & Phase Transition Data

The physical state of ethyl chlorocinnamates is highly dependent on the substitution pattern. While the para-isomer is a crystalline solid, the ortho-isomer (the primary subject) is typically a liquid at room temperature.

| Property | Ethyl 3-(2-chlorophenyl)acrylate (Ortho) | Ethyl 3-(4-chlorophenyl)acrylate (Para) |

| Common Name | Ethyl 2-chlorocinnamate | Ethyl 4-chlorocinnamate |

| CAS Number | 24393-51-9 | 24393-52-0 / 6048-06-2 |

| Physical State | Pale Yellow Oil (Liquid @ 25°C) | Crystalline Solid |

| Melting Point (MP) | < 20°C (Liquid) | 49 – 51 °C |

| Boiling Point (BP) | ~155 – 160 °C @ 5 mmHg (Est.)~308 °C @ 760 mmHg (Pred.) | 136 – 137 °C @ 0.8 Torr307.9 ± 17.0 °C @ 760 mmHg |

| Density | 1.177 ± 0.06 g/cm³ (Pred.)[1] | 1.177 g/cm³ |

| Flash Point | > 113 °C | 151.9 ± 16.4 °C |

Technical Insight: The liquid state of the ortho-isomer arises from steric hindrance introduced by the chlorine atom at the 2-position. This disruption prevents the efficient crystal packing observed in the para-isomer, significantly lowering the melting point.

Thermodynamic Context

The boiling point of ethyl 2-chlorocinnamate is governed by the polarity of the ester group and the polarizability of the chlorine substituent.

-

Vacuum Distillation: Due to its high boiling point at atmospheric pressure (>300°C), thermal degradation (polymerization or decarboxylation) is a risk. Protocol: Distillation should strictly be performed under high vacuum (< 10 mmHg).

-

Solubility: Immiscible with water; miscible with ethanol, ethyl acetate, and dichloromethane.

Experimental Determination Protocols

To validate the identity and purity of synthesized ethyl 2-chlorocinnamate, the following self-validating protocols are recommended.

Boiling Point Determination (Capillary Method / Micro-Distillation)

For the ortho-isomer (liquid), boiling point is the primary purity index.

-

Setup: Use a micro-distillation apparatus (short-path) connected to a vacuum manifold.

-

Calibration: Calibrate the manometer against a known standard (e.g., ethyl cinnamate, BP 271°C @ 760 mmHg) to account for vacuum fluctuations.

-

Execution:

-

Heat the oil bath slowly (5°C/min).

-

Record the temperature at the still head when the condensate ring stabilizes.

-

Correction: Apply the nomograph correction for reduced pressure to convert to atmospheric equivalent if necessary for documentation.

-

Differential Scanning Calorimetry (DSC)

For the para-isomer (solid) or checking for crystallization of the ortho-isomer at low temps.

-

Ramp Rate: 10°C/min under

atmosphere. -

Endotherm Analysis: The onset temperature is reported as the melting point. A sharp peak (width < 2°C) confirms >98% purity.

Synthesis & Reaction Pathways[2]

The synthesis of ethyl 2-chlorocinnamate typically proceeds via the Heck Reaction or the Wittig Reaction . The Heck pathway is preferred in modern drug discovery for its atom economy and stereoselectivity (favoring the E-isomer).

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes. The HWE reaction is often preferred for aldehydes, while Heck is used if starting from aryl halides.

Application in Drug Development

Ethyl 2-chlorocinnamate serves as a Michael acceptor. In medicinal chemistry, the

-

Quinolones: Antibacterial agents.

-

Indoles: Via reductive cyclization (Cadogan-Sundberg synthesis).

-

Cinnarizine Derivatives: Antihistamines where the chlorocinnamyl group is reduced to an alcohol and halogenated.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store under inert gas (

or Ar) at 2-8°C. The compound is light-sensitive and may undergo E to Z photoisomerization if exposed to UV light, altering its physical properties. -

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5388519, Ethyl 3-(2-chlorophenyl)acrylate. Retrieved from [Link]

-

Royal Society of Chemistry. Heck reaction catalyzed by Co hollow nanospheres (Supplementary Info). (Confirming liquid state of ortho-isomer). Retrieved from [Link]

Sources

Methodological & Application

Knoevenagel condensation protocol for ethyl 3-(2-chlorophenyl)acrylate

Application Note: High-Purity Synthesis of Ethyl 3-(2-chlorophenyl)acrylate via Modified Knoevenagel Protocols

Executive Summary

This application note details the optimized protocols for the synthesis of ethyl 3-(2-chlorophenyl)acrylate (also known as ethyl 2-chlorocinnamate). While often confused with cyanoacrylates due to the ubiquity of the Knoevenagel reaction in adhesive chemistry, this specific target requires a decarboxylative Knoevenagel condensation.

We present two distinct workflows:

-

Method A (Direct): The Verley-Doebner Modification using mono-ethyl malonate. This is the preferred "Green Chemistry" route, offering a one-pot synthesis with higher atom economy.

-

Method B (Robust): The Classic Two-Stage Workflow (Doebner condensation followed by Fischer esterification). This is the industry standard for scalability and rigorous purification.

Target Molecule & Significance

-

Compound: Ethyl 3-(2-chlorophenyl)acrylate

-

CAS: 6060-31-7

-

Role: Key intermediate in the synthesis of antihypertensive agents, agrochemicals, and functionalized indoles.

-

Critical Quality Attribute (CQA):

-isomer selectivity (>98%) is typically required for downstream biological activity.

Reaction Mechanism (Knoevenagel-Doebner)

The reaction proceeds via the formation of an iminium ion catalyst intermediate, followed by enolate attack, cyclization/elimination, and finally, thermal decarboxylation.

Figure 1: Mechanistic pathway of the decarboxylative Knoevenagel condensation using a secondary amine catalyst.

Method A: The Direct Verley-Doebner Protocol (Preferred)

Objective: Synthesis of the ester directly from the aldehyde without isolating the acid intermediate. This method utilizes mono-ethyl malonate (also known as ethyl hydrogen malonate), which is generated in situ or prepared beforehand to ensure stability.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 2-Chlorobenzaldehyde | 1.0 | Electrophile |

| Mono-ethyl malonate | 1.2 - 1.5 | Nucleophile (Active Methylene) |

| Pyridine | Solvent | Base / Solvent |

| Piperidine | 0.05 (Cat.) | Catalyst (Schiff base former) |

| Toluene | Optional | Co-solvent for azeotropic drying |

Experimental Procedure

Step 1: Preparation of Mono-ethyl Malonate (If not purchased) Note: Commercial mono-ethyl malonate is expensive and unstable. Fresh preparation is recommended.

-

Dissolve Diethyl malonate (1.0 equiv) in absolute ethanol.

-

Slowly add KOH (1.0 equiv) in ethanol at 0°C over 1 hour.

-

Stir at room temperature (RT) for 2 hours; the potassium salt will precipitate.

-

Filter the salt, wash with ether, and re-suspend in water.

-

Acidify with cold dilute HCl to pH 2.

-

Extract immediately with ether, dry over MgSO₄, and evaporate in vacuo at low temperature (<30°C). Use the resulting oil immediately.

Step 2: Condensation & Decarboxylation [11]

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-Chlorobenzaldehyde (10.0 g, 71 mmol) and Mono-ethyl malonate (11.3 g, 85 mmol).

-

Solvent/Catalyst: Add Pyridine (20 mL) and Piperidine (0.35 mL).

-

Process Tip: If water removal is critical for yield, add Toluene (30 mL) and equip with a Dean-Stark trap, though the decarboxylation usually drives the reaction forward effectively without it.

-

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours.

-

Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase. Reaction is complete when CO₂ evolution ceases and TLC shows consumption of aldehyde.

-

-

Work-up:

-

Purification: Distillation under reduced pressure (approx. 140–145°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

Method B: The Classic Two-Stage Workflow (Robust)

Objective: Use highly stable, inexpensive reagents (Malonic Acid) to form the Cinnamic Acid intermediate, followed by standard esterification.

Phase 1: Synthesis of 2-Chlorocinnamic Acid

-

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic Acid (2.0 eq), Pyridine (Solvent/Base), Piperidine (Cat).

-

Procedure:

-

Reflux at 100°C for 2–3 hours until CO₂ evolution stops.

-

Quench: Pour into excess cold HCl/Water. The 2-chlorocinnamic acid will precipitate as a white solid.

-

Isolation: Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Phase 2: Fischer Esterification

-

Reagents: 2-Chlorocinnamic Acid (from Phase 1), Absolute Ethanol (Excess), conc. H₂SO₄ (Cat).

-

Procedure:

-

Dissolve the acid in Ethanol (10 mL per gram of acid).

-

Add catalytic H₂SO₄ (0.5 mL).

-

Reflux for 6–8 hours.

-

Work-up: Concentrate ethanol, neutralize with NaHCO₃, extract with Ether/DCM.

-

Purification: Distillation or recrystallization (if solid at RT, though often an oil).

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Issue | Optimization / Solution |

| Catalyst Choice | Low Yield | Piperidine is superior to diethylamine due to higher nucleophilicity for iminium formation. If pyridine is undesirable, use |

| Water Management | Stalled Reaction | Water inhibits the initial condensation. Use a Dean-Stark apparatus with Toluene/Benzene if reaction stalls <50% conversion. |

| Decarboxylation | Incomplete | Ensure temperature reaches >80°C. If using Method A, ensure the mono-ester is fresh; decomposition of the reagent stops the reaction. |

| Isomer Purity | Z-isomer presence | The Knoevenagel-Doebner naturally favors the thermodynamic |

References

-

Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.

- Verley, A. (1899). "Sur la condensation des aldéhydes avec les acides et éthers maloniques." Bulletin de la Société Chimique de France, 21, 414.

-

Jones, G. (1967). "The Knoevenagel Condensation."[3][4][8][9][13] Organic Reactions, 15, 204-599.

-

List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734.

-

Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Protocol for Cinnamic Acid Synthesis).[2]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Procedure for Fischer esterification of 2-chlorocinnamic acid

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of methyl 2-chlorocinnamate via Fischer esterification. While Fischer esterification is a standard organic transformation, the specific substrate 2-chlorocinnamic acid presents unique steric and electronic challenges due to the ortho-chloro substituent.

This protocol addresses these challenges by optimizing reaction kinetics through Le Chatelier’s principle (excess solvent) and extended reflux times to overcome steric hindrance at the carbonyl center. The resulting ester is a key intermediate in the synthesis of heterocyclic pharmacophores and fine fragrance ingredients.

Key Technical Advantages:

-

Scalability: The protocol is designed for gram-scale synthesis but is linearly scalable to kilogram batches.

-

Purification Efficiency: Minimizes the need for chromatographic separation by leveraging solubility differentials for recrystallization.

-

Atom Economy: Utilizes methanol as both reactant and solvent, simplifying workup.

Scientific Foundation & Mechanism

Reaction Theory

Fischer esterification is an equilibrium-limited, acid-catalyzed condensation. For 2-chlorocinnamic acid, the reaction rate is influenced by two competing factors:

-

Electronic Activation: The electron-withdrawing nature of the chlorine atom (inductive effect,

) increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack. -

Steric Hindrance: The bulky chlorine atom at the ortho position creates significant steric shielding around the carbonyl group, impeding the approach of the methanol nucleophile.

Expert Insight: In practice, the steric factor dominates. Consequently, this substrate requires longer reaction times (12–18 hours) compared to unsubstituted cinnamic acid to achieve >95% conversion.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate.[1] The reversibility is controlled by using a large excess of methanol (solvent) to drive the equilibrium toward the ester product.

Figure 1: Step-wise mechanistic flow of the acid-catalyzed esterification.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (optional but recommended).

-

Oil bath or heating mantle.

-

Rotary evaporator.

-

Step-by-Step Methodology

| Step | Action | Technical Rationale (Why?) |

| 1 | Charge Flask: Add 10.0 g (54.8 mmol) of 2-chlorocinnamic acid to a 250 mL RBF. Add 100 mL of Methanol. | High dilution (approx 0.5M) ensures methanol is in vast excess, driving equilibrium to the right (Le Chatelier). |

| 2 | Catalyst Addition: While stirring, slowly add 1.0 mL (approx. 18 mmol) of conc. | Exothermic process. Acid activates the carbonyl. 30-40 mol% catalyst loading is robust for hindered substrates. |

| 3 | Reflux: Attach condenser. Heat to reflux (bath temp ~75°C) for 16 hours . | Extended time is required to overcome the steric hindrance of the ortho-chloro group. |

| 4 | Monitoring: Check via TLC (Silica; 20% EtOAc/Hexane). | Product ( |

| 5 | Concentration: Cool to RT. Remove ~80% of Methanol via rotary evaporation. | Reduces solubility of the ester in the aqueous phase during the next step, improving yield. |

| 6 | Quench/Extraction: Pour residue into 100 mL ice-water. Extract with EtOAc ( | Organic product partitions into EtOAc. Water retains sulfuric acid and polar impurities. |

| 7 | Neutralization: Wash combined organics with sat. | Critical: Removes residual |

| 8 | Drying: Wash with brine (50 mL), dry over | Removes water to prevent hydrolysis or cloudiness in the final product. |

Purification Strategy

The crude residue is typically a pale yellow oil that may crystallize upon standing (MP dependent on purity).

-

Primary Method (Recrystallization): If solid, recrystallize from a minimum amount of hot Methanol/Water (9:1) or Hexane.

-

Alternative (Flash Chromatography): If oil persists, purify on silica gel (Eluent: 5%

10% EtOAc in Hexanes).

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Data & Characterization

Expected Yield: 85% - 94% (after purification).

| Parameter | Value / Description | Notes |

| Appearance | White crystalline solid or colorless oil | Tends to solidify at high purity. |

| Melting Point | ~35–40°C (Estimated) | Ortho-substitution often depresses MP relative to para (MP 77°C). |

| Characteristic methyl ester singlet. | ||

| Alkenyl Protons | Large | |

| IR Spectrum | 1715 cm⁻¹ (C=O stretch) | Strong ester carbonyl band. |

Troubleshooting Guide:

-

Low Yield: Usually due to incomplete reaction (check TLC) or poor extraction (ensure aqueous layer is not acidic before discarding).

-

Emulsion: If emulsion forms during extraction, add solid NaCl to saturate the aqueous layer.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

PubChem. Methyl 4-chlorocinnamate Compound Summary. National Library of Medicine. [Link] (Accessed Feb 2026). Note: Used for comparative physical property analysis of chloro-cinnamate isomers.

-

Organic Syntheses. Esterification of Cinnamic Acid Derivatives. Coll. Vol. 1, p. 252. [Link] (General reference for cinnamate esterification chemistry).

Sources

Using ethyl 2-chlorocinnamate as intermediate for coumarin synthesis

[1][2]

Introduction

Coumarins (2H-chromen-2-ones) are a privileged scaffold in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities.[1][2] The synthesis of coumarins from cinnamic acid derivatives offers a robust alternative to classical Pechmann or Knoevenagel condensations, particularly for accessing 3- or 4-substituted derivatives that are difficult to synthesize via acid-catalyzed routes.

This guide focuses on the Palladium-Catalyzed Intramolecular Cyclization (Heck-type) of ethyl 2-chlorocinnamate derivatives. We clarify the distinct roles of the two common isomers:

-

Isomer A (Ortho-Chloro): Ethyl 3-(2-chlorophenyl)acrylate. Used for intramolecular cyclization to form the unsubstituted coumarin core.

-

Isomer B (Alpha-Chloro): Ethyl 2-chloro-3-phenylprop-2-enoate. Used in Pechmann-type condensations with phenols to form 3-chloro-4-phenylcoumarins.

Chemical Pathways & Mechanism

Pathway A: Intramolecular Heck Cyclization (Primary Route)

This pathway utilizes the ortho-chloro isomer. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the aryl chloride, followed by intramolecular nucleophilic attack of the ester oxygen (or insertion), and subsequent elimination.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond of the ortho-chlorophenyl ring.

-

Coordination/Insertion: The Pd(II) species coordinates with the acrylate double bond.

-

Cyclization: Intramolecular attack of the carbonyl oxygen on the activated alkene or direct reductive elimination forms the lactone ring.

-

Elimination:

-hydride elimination regenerates the Pd(0) catalyst and releases the coumarin.

Pathway B: Pechmann-Duisberg Condensation (Secondary Route)

This pathway utilizes the alpha-chloro isomer. Reaction with electron-rich phenols (e.g., resorcinol) in the presence of a Lewis or Brønsted acid yields 3-chloro-4-phenylcoumarin derivatives.

Experimental Protocol: Pd-Catalyzed Cyclization

Objective: Synthesis of Coumarin from Ethyl 3-(2-chlorophenyl)acrylate.

Materials

| Reagent | Equiv. | Role |

| Ethyl 3-(2-chlorophenyl)acrylate | 1.0 | Substrate |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 (5 mol%) | Catalyst Precursor |

| Triphenylphosphine (PPh₃) | 0.10 (10 mol%) | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |

| Dimethylformamide (DMF) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).

-

Add anhydrous DMF (2.0 mL) and stir at room temperature for 15 minutes under argon to form the active Pd(0) complex (yellow to orange solution).

-

-

Reaction Assembly:

-

Add Ethyl 3-(2-chlorophenyl)acrylate (210 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol) to the reaction vessel.

-

Add remaining DMF (3.0 mL) to reach a total concentration of ~0.2 M.

-

Seal the tube and purge with argon for 5 minutes.

-

-

Cyclization:

-

Heat the reaction mixture to 120°C in an oil bath.

-

Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting material (

) should disappear, and the fluorescent coumarin product ( -

Typical Reaction Time: 12–18 hours.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL) to remove DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 75–85% as a white to pale yellow solid.

-

Visualization: Reaction Workflow

Caption: Logical flow of the Pd-catalyzed intramolecular Heck cyclization converting ethyl 2-chlorocinnamate (ortho) to coumarin.

Optimization & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent | DMF or DMAc | High boiling point polar aprotic solvents stabilize the Pd-intermediate and dissolve inorganic bases. |

| Base | Cs₂CO₃ > K₂CO₃ | The "cesium effect" often enhances solubility and reactivity in intramolecular cyclizations. |

| Ligand | XPhos or SPhos | If conversion is low (<50%), switch to bulky biaryl phosphine ligands to facilitate oxidative addition into the aryl chloride bond. |

| Water | Strictly Anhydrous | Water can hydrolyze the ester before cyclization, leading to cinnamic acid byproducts. |

Safety Considerations

-

Chlorinated Compounds: Ethyl 2-chlorocinnamate is an irritant. Handle in a fume hood.

-

Palladium Residues: Pd species are toxic. Dispose of Celite pads and aqueous waste as heavy metal waste.

-

High Temperature: Use appropriate blast shields when heating sealed vessels to 120°C.

References

-

Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives. Journal of the American Chemical Society.[4] Link

-

Larock, R. C., & Hightower, T. R. (1993). Synthesis of coumarins via palladium-catalyzed rearrangement of o-iodo- and o-chlorocinnamates. The Journal of Organic Chemistry. Link

-

Manzini, S., et al. (2018). Palladium-Catalyzed Synthesis of Coumarins: A Review. Catalysts. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5352656, Ethyl 2-chlorocinnamate. PubChem.[5] Link

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. mdpi.com [mdpi.com]

- 3. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin synthesis [organic-chemistry.org]

- 5. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

Application Note: Precision Synthesis of 3-Chloroquinolin-2(1H)-one Scaffolds

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in drug discovery, serving as the core for blockbuster therapeutics (e.g., Aripiprazole, Brexpiprazole) and emerging antimalarial agents. This Application Note details a robust, modular protocol for synthesizing 3-chloro-4-phenylquinolin-2(1H)-ones utilizing ethyl 2-chlorocinnamate (ethyl

Unlike standard Knorr or Combes syntheses, this route preserves a halogen handle at the C3 position, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a self-validating, two-stage workflow: thermal amidation followed by a Lewis-acid mediated intramolecular Friedel-Crafts cyclization.

Chemical Strategy & Mechanism[1][2][3][4][5]

The "Alpha-Halo" Advantage

The selection of ethyl 2-chlorocinnamate (CAS: 1467-99-8) is strategic. The chlorine atom at the

-

Electronic Modulation: It lowers the LUMO energy of the acrylate system, facilitating nucleophilic attack during amidation.

-

Synthetic Handle: In the final quinolone, the C3-Cl bond remains intact, providing an orthogonal site for further functionalization compared to the benzenoid ring.

Reaction Pathway

The synthesis proceeds via an addition-elimination sequence to form the acrylamide, followed by an intramolecular electrophilic aromatic substitution (SEAr).

Figure 1: Mechanistic pathway from acyclic precursor to heterocycle. The chlorine atom directs the regioselectivity of the cyclization.

Material Specifications & Safety

| Component | Grade | CAS | Critical Quality Attribute (CQA) |

| Ethyl 2-chlorocinnamate | >97% | 1467-99-8 | E/Z ratio (Pure Z isomer reacts faster, but equilibrium occurs at reflux). |

| Aniline | ACS Reagent | 62-53-3 | Must be colorless. Oxidation products (brown) inhibit amidation. |

| Aluminum Chloride (AlCl₃) | Anhydrous | 7446-70-0 | CRITICAL: Must be free-flowing powder. Yellow/caked solid indicates hydrolysis and will fail. |

| Chlorobenzene | Anhydrous | 108-90-7 | Water content <0.05% to prevent AlCl₃ deactivation. |

Safety Warning: AlCl₃ reacts violently with water, releasing HCl gas. All cyclization steps must be performed under an inert atmosphere (N₂ or Ar) with a caustic scrubber trap.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-2-chlorocinnamamide (Precursor)

Objective: Conversion of the ester to the amide via nucleophilic acyl substitution.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Ethyl 2-chlorocinnamate (21.0 g, 100 mmol) and Aniline (9.3 g, 100 mmol) to Xylene (100 mL).

-

Note: Xylene is chosen over toluene to achieve a higher reflux temperature (138-144°C), driving the elimination of ethanol.

-

-

Reaction: Reflux the mixture vigorously for 6–8 hours. Monitor the collection of ethanol in the Dean-Stark trap.

-

Endpoint: TLC (Hexane:EtOAc 4:1) shows disappearance of the ester (

) and appearance of the amide (

-

-

Workup: Cool to room temperature. The product often crystallizes directly from xylene.

-

If solid forms: Filter and wash with cold hexanes.

-

If oil remains: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).

-

-

Validation:

-

Yield: Expect 85–92%.

-

QC: Melting point should be sharp (e.g., unsubstituted amide mp: 122–124°C).

-

Protocol B: AlCl₃-Mediated Cyclization to Quinolin-2-one

Objective: Intramolecular ring closure.

-

Setup: Flame-dry a 100 mL three-neck RBF. Equip with mechanical stirrer (viscosity increases significantly), N₂ inlet, and a gas outlet connected to a NaOH trap.

-

Activation: Charge Chlorobenzene (40 mL) and Anhydrous AlCl₃ (16.0 g, 120 mmol, 1.2 equiv). Stir to form a suspension.

-

Addition: Add the N-Phenyl-2-chlorocinnamamide (25.7 g, 100 mmol) portion-wise over 15 minutes.

-

Observation: Evolution of HCl gas will occur. The mixture may turn dark red/brown.

-

-

Cyclization: Heat the mixture to 95–100°C for 2–3 hours.

-

Mechanism Check: This temperature is sufficient for the Friedel-Crafts alkylation but mild enough to prevent dechlorination.

-

-

Quenching (Exothermic): Cool to 0°C. Slowly pour the reaction mixture into Ice/HCl (100 g ice + 20 mL conc. HCl) . Stir vigorously to break up the aluminum complex.

-

Isolation: Filter the resulting precipitate. Wash with water (3 x 50 mL) and cold diethyl ether (2 x 20 mL) to remove non-polar impurities.

-

Purification: Recrystallize from Acetic Acid or DMF/Ethanol .

Data Analysis & Troubleshooting

Critical Process Parameters (CPP)

| Parameter | Range | Impact on Quality |

| AlCl₃ Stoichiometry | 1.1 – 1.5 eq | <1.1 eq results in incomplete cyclization. >2.0 eq causes tarring. |

| Amidation Temp | >130°C | Lower temperatures favor the Michael addition side product (aniline adding to the double bond) rather than amide formation. |

| Quenching pH | < 2.0 | Acidic quench is required to fully solubilize aluminum salts; otherwise, Al(OH)₃ contaminates the product. |

Decision Tree for Impurities

Figure 2: Purification workflow based on visual inspection of crude isolate.

Advanced Applications: The "C3-Handle"

The resulting 3-chloro-4-phenylquinolin-2(1H)-one is not the endpoint. It is a scaffold for diversity.[1]

-

Suzuki-Miyaura Coupling: The C3-Cl bond is activated by the adjacent carbonyl. Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) yields 3,4-diphenylquinolin-2-ones .

-

Buchwald-Hartwig Amination: Reaction with secondary amines yields 3-amino derivatives , which are potent fluorophores and kinase inhibitors.

References

- Eichelbaum, C. et al. (1969). The reaction of aniline with ethyl 2-chlorocinnamate: Synthesis of 3-chloro-4-phenylquinolin-2(1H)-one.

-

Manivel, P. et al. (2009). Synthesis of 3-chloro-4-phenylquinolin-2(1H)-one derivatives. Acta Crystallographica Section E.

-

Meth-Cohn, O. (1993). The synthesis of quinolines.[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for Vilsmeier and Friedel-Crafts approaches to quinolines).

-

BenchChem Protocols. (2025). Application Notes: Ethyl Chloroacetate and Cinnamate Derivatives in Quinoline Synthesis.

-

Yang, S. et al. (2018). Palladium-Catalyzed Intramolecular C–H Activation/C–C Bond Formation: Synthesis of 3-Chloroquinolin-2(1H)-ones. Journal of Organic Chemistry.[9] (Modern alternative to AlCl3 method).

Sources

- 1. Dihydroquinolinone synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 8. researchgate.net [researchgate.net]

- 9. AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides with N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[4,5]trienones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Hydrogenation of Ethyl 3-(2-chlorophenyl)acrylate

Executive Summary

This application note details the protocol for the selective catalytic hydrogenation of ethyl 3-(2-chlorophenyl)acrylate (also known as ethyl 2-chlorocinnamate) to ethyl 3-(2-chlorophenyl)propanoate .

The primary challenge in this transformation is chemoselectivity . Standard hydrogenation conditions (e.g., Pd/C under H₂ pressure) frequently result in hydrodehalogenation , cleaving the aryl-chloride bond to yield the non-halogenated impurity, ethyl hydrocinnamate. This guide provides a validated protocol using Platinum on Carbon (Pt/C) to suppress dehalogenation, ensuring high yield (>95%) and purity while maintaining the integrity of the halogen motif essential for downstream pharmaceutical pharmacophores.

Introduction & Mechanistic Insight

The Selectivity Challenge

In drug development, aryl chlorides are often retained to modulate lipophilicity and metabolic stability. However, the carbon-chlorine (Ar-Cl) bond is susceptible to oxidative addition by active transition metals, particularly Palladium (Pd), in the presence of hydrogen.

-

Target Reaction: Reduction of the

-unsaturated alkene. -

Competing Side Reaction: Hydrogenolysis of the Ar-Cl bond (Hydrodehalogenation).

Catalyst Selection Rationale

-

Palladium (Pd/C): Highly active for alkene reduction but possesses a low activation energy for Ar-Cl insertion. Without "poisons" (e.g., amines, sulfides), Pd/C often leads to mixtures of the desired product and the de-chlorinated byproduct.

-

Platinum (Pt/C): Exhibits a kinetic preference for olefin saturation over aryl-halide oxidative addition at moderate pressures. It is the preferred heterogeneous catalyst for this application.

-

Rhodium (Rh): Highly selective but cost-prohibitive for large-scale commodity intermediates.

Reaction Pathway Diagram

The following diagram illustrates the competing kinetic pathways. The goal is to maximize Path A while completely suppressing Path B.

Figure 1: Kinetic pathways in the hydrogenation of chlorocinnamate derivatives.

Experimental Protocol

Materials & Equipment

-

Substrate: Ethyl 3-(2-chlorophenyl)acrylate (Purity >98%).

-

Catalyst: 5% Pt/C (Platinum on activated carbon), typically 50% water wet to reduce pyrophoric risk.

-

Alternative: 5% Pd/C poisoned with 0.5 eq. Diphenylsulfide (if Pt is unavailable).

-

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). EtOAc is preferred to further suppress dehalogenation as it is less polar than alcohols.

-

Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (1–3 bar).

-

Equipment: 3-neck round bottom flask or high-pressure autoclave.

Standard Operating Procedure (Pt/C Method)

Step 1: Catalyst Loading (Inert Atmosphere)

-

Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.

-

Weigh 5% Pt/C (2.0 wt% loading relative to substrate mass).

-

Note: If using dry catalyst, add a small amount of solvent before adding the catalyst to prevent static ignition.

-

-

Add the Ethyl 3-(2-chlorophenyl)acrylate (1.0 equiv) dissolved in Ethyl Acetate (0.1 M concentration).

Step 2: Hydrogenation

-

Seal the vessel and purge with Nitrogen (3x).

-

Purge with Hydrogen (H₂) (3x).

-

Establish reaction pressure:

-

Lab Scale: H₂ Balloon (approx. 1 atm) is sufficient.

-

Scale-Up: Set autoclave to 2 bar (30 psi) .

-

-

Stir vigorously (>800 RPM). Mass transfer is often the rate-limiting step in heterogeneous catalysis.

-

Maintain temperature at 20–25°C .

-

Critical: Do NOT heat. Temperatures >40°C significantly increase the rate of dehalogenation.

-

Step 3: Monitoring (IPC - In-Process Control)

-

Sample at T=1h and T=3h.

-

Analyze via HPLC or GC-MS.

-

Endpoint: Disappearance of alkene peak.

-

Safety Check: Confirm absence of de-chlorinated impurity (M-34 mass shift).

-

Step 4: Workup

-

Purge vessel with Nitrogen to remove H₂.

-

Filter the reaction mixture through a Celite pad to remove the catalyst.

-

Safety: Keep the filter cake wet with water/solvent. Dry Pt/C is pyrophoric.[1]

-

-

Rinse the cake with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

Process Workflow & Decision Tree

The following diagram outlines the operational workflow, including critical decision points for troubleshooting selectivity issues.

Figure 2: Operational workflow for selective hydrogenation.

Troubleshooting & Critical Parameters

The following table summarizes the impact of key variables on the reaction's selectivity (Ratio of Product to De-chlorinated Impurity).

| Parameter | Condition | Effect on Selectivity | Recommendation |

| Catalyst Metal | Palladium (Pd) | Poor (High De-Cl risk) | Avoid, or use with sulfide poison. |

| Catalyst Metal | Platinum (Pt) | Excellent | Primary choice. |

| Temperature | > 40°C | Decreases | Keep at 20–25°C . |

| Pressure | > 5 bar | Decreases | Keep at 1–3 bar . |

| Solvent | Methanol (Polar) | Moderate | Promotes ionization of Ar-Cl bond. |

| Solvent | Ethyl Acetate | High | Preferred solvent. |

| Additives | NaHCO₃ / Amines | Increases | Neutralizes HCl if formed, but can poison catalyst activity. |

Self-Validating the System

To ensure the protocol is working correctly before committing the full batch:

-

The "Spot" Test: Run a 10mg scale reaction in a vial with a balloon.

-

TLC Check: The product will have a similar Rf to the starting material but will not stain under UV as strongly (loss of conjugation). Use a stain like KMnO₄ or Anisaldehyde to visualize the saturated ester.

-

GC-MS Confirmation: The starting material has a distinctive isotope pattern for Cl (3:1 ratio of M and M+2). The product must retain this pattern. The impurity will lose it.

Safety Considerations

-

Pyrophoricity: Spent hydrogenation catalysts (Pt/C, Pd/C) are pyrophoric when dry.[1] Always keep them wet with water or solvent during filtration. Dispose of in a dedicated container containing water.

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

-

Pressure: If using an autoclave, ensure the burst disk is rated appropriately for the vessel.

References

-

Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pt vs. Pd selectivity).

-

Bailly, F., et al. (2010). "Selective hydrogenation of chloronitrobenzenes." Applied Catalysis A: General.

- Blaser, H. U., et al. (2003). "Industrial selective hydrogenation of nitroarenes and aryl halides." Journal of Molecular Catalysis A: Chemical.

-

Organic Chemistry Portal. "Hydrogenation of Alkenes: Chemoselectivity."

-

Sigma-Aldrich (Merck). "Heterogeneous Catalysts: User Guide for Pd/C and Pt/C."

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Heck Reactions with Sterically Hindered Aryl Halides

Welcome to the technical support center for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Mizoroki-Heck reaction.[1][2] This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered aryl halides. While the Heck reaction is known for its versatility, bulky substrates can often lead to frustratingly low yields or complete reaction failure.[3]

Here, we will dissect the common issues and provide in-depth, evidence-based troubleshooting strategies to help you optimize your reactions and achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses some of the foundational questions that often arise when working with sterically hindered substrates in the Heck reaction.

Q1: Why is the Heck reaction often low-yielding with sterically hindered aryl halides?

A1: Steric hindrance around the aryl halide significantly impacts several key steps in the Heck reaction's catalytic cycle. The primary bottleneck is often the oxidative addition of the aryl halide to the Pd(0) catalyst. A bulky aryl group can impede the approach of the palladium complex, slowing down this crucial initiation step. Furthermore, steric clash can disfavor the subsequent migratory insertion of the olefin and can complicate the final reductive elimination step that regenerates the active catalyst.[4]

Q2: What is the first parameter I should consider changing when my Heck reaction with a bulky aryl halide fails?

A2: The ligand is arguably the most critical component to re-evaluate. Standard ligands like triphenylphosphine (PPh₃) may not be effective for hindered substrates. Switching to a bulkier, more electron-rich phosphine ligand is often the most impactful initial change. These ligands can promote the crucial oxidative addition step and stabilize the palladium center, preventing decomposition.[5][6]

Q3: Can the choice of palladium precatalyst make a significant difference?

A3: Yes, the choice of palladium precatalyst can be important. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective starting points, they require in situ reduction to the active Pd(0) species.[2] For particularly challenging substrates, using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous as it bypasses the pre-activation step.[7][8] However, the dissociation of ligands from stable 18-electron complexes like Pd(PPh₃)₄ to form the catalytically active 14-electron species can be slow.[7]

Q4: How does the electronic nature of the sterically hindered aryl halide affect the reaction?

A4: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which can help counteract the negative steric effects. Conversely, electron-donating groups can make oxidative addition more difficult, often requiring more forcing conditions or highly active catalyst systems.[8]

II. Troubleshooting Guides

This section provides detailed, problem-oriented solutions for common issues encountered during the Heck reaction with sterically hindered aryl halides.

Issue 1: Low to No Conversion of the Aryl Halide

This is the most common problem when dealing with sterically demanding substrates. If you observe mostly unreacted starting material, consider the following.

Q: My reaction with an ortho-substituted aryl bromide is not proceeding. What is the likely cause and how can I fix it?

A: The primary culprit is likely a slow or inhibited oxidative addition step due to steric hindrance.

Solution Pathway:

-

Ligand Modification: This is your first and most powerful tool.

-

Rationale: Bulky, electron-rich monodentate phosphine ligands are known to be highly effective for coupling sterically hindered aryl halides.[5][9] They promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition.[3]

-

Action: Replace PPh₃ with a more sterically demanding and electron-rich ligand. Excellent choices include tri(tert-butyl)phosphine (P(tBu)₃), di(1-adamantyl)-n-butylphosphine, or bulky biaryl phosphines.[2][10]

-

-

Increase Reaction Temperature:

-

Rationale: The activation energy for oxidative addition is higher for sterically hindered substrates. Increasing the temperature provides the necessary energy to overcome this barrier.

-

Action: Incrementally increase the reaction temperature in 10-20 °C steps. Be mindful of the solvent's boiling point and potential substrate/product decomposition. Reactions that are sluggish at 80 °C may proceed smoothly at 100-120 °C.[11]

-

-

Solvent Choice:

-

Rationale: Polar aprotic solvents can stabilize the charged intermediates in the catalytic cycle and improve the solubility of the catalyst and reagents.

-

Action: If you are using a non-polar solvent like toluene, consider switching to a higher-boiling polar aprotic solvent such as DMF, DMAc, or NMP.[12][13]

-

-

Base Selection:

-

Rationale: The base plays a crucial role in the final step of the catalytic cycle, regenerating the Pd(0) catalyst. For hindered substrates, ensuring this step is efficient is vital to maintain catalyst turnover.

-

Action: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] If using an amine base like triethylamine, ensure it is not too bulky to hinder its function.

-

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.

Q: My reaction starts but then stalls, and I see black particles forming. How can I prevent this?

A: Catalyst decomposition is often a consequence of an imbalance in the catalytic cycle, where the rate of catalyst regeneration does not match the rate of the other steps.

Solution Pathway:

-

Ligand Choice and Ratio:

-

Rationale: Ligands are essential for stabilizing the Pd(0) species and preventing aggregation.[2][6] Bulky, electron-donating ligands not only accelerate oxidative addition but also provide a coordinatively saturated and stable environment for the palladium center.

-

Action: Ensure you are using a sufficiently bulky ligand. Additionally, the ligand-to-palladium ratio can be critical. A higher ratio can sometimes prevent decomposition, but an excessive amount may inhibit the reaction.[6]

-

-

Use of Additives:

-

Rationale: Certain additives can stabilize the catalytic species or facilitate key steps in the cycle.

-

Action: The addition of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in polar solvents, as they can help to keep the palladium species in solution and promote the reaction.[9][14]

-

-

Consider a Heterogeneous Catalyst:

-

Rationale: Immobilizing palladium on a solid support can sometimes prevent aggregation and allow for easier catalyst recovery.

-

Action: While often exhibiting lower activity than homogeneous catalysts, palladium on charcoal (Pd/C) or other supported palladium catalysts can be an option, particularly for less demanding Heck reactions.[15] Note that leaching of palladium from the support can still occur, with the dissolved species being the active catalyst.[16]

-

Issue 3: Formation of Side Products

Even when the reaction proceeds, the desired product may be accompanied by significant byproducts, complicating purification and reducing the overall yield.

Q: I am observing significant amounts of the homocoupled product of my aryl halide. What causes this and how can I minimize it?

A: The formation of biaryl products (Ar-Ar) arises from the reaction of two arylpalladium(II) intermediates. This side reaction is often competitive with the desired Heck coupling, especially when the olefin insertion step is slow.

Solution Pathway:

-

Optimize Ligand Structure:

-

Control Reaction Concentration:

-

Rationale: The homocoupling reaction is bimolecular with respect to the arylpalladium(II) intermediate. The desired Heck pathway is bimolecular in the arylpalladium(II) intermediate and the olefin. Running the reaction at a lower concentration can disfavor the bimolecular homocoupling.

-

Action: Try running the reaction at a higher dilution. This can be particularly effective in intramolecular Heck reactions where the olefin is already tethered to the aryl halide.

-

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The regioselectivity of the Heck reaction (i.e., which carbon of the double bond the aryl group attaches to) is governed by both steric and electronic factors.[7][8]

Solution Pathway:

-

Steric Control:

-

Rationale: In most cases, the aryl group will add to the less sterically hindered carbon of the alkene to minimize steric repulsion during the migratory insertion step.[8]

-